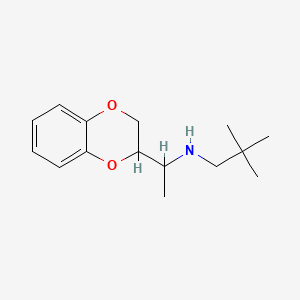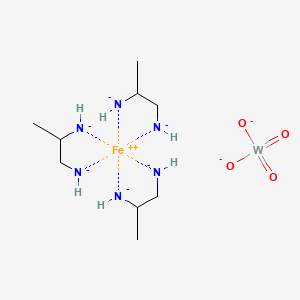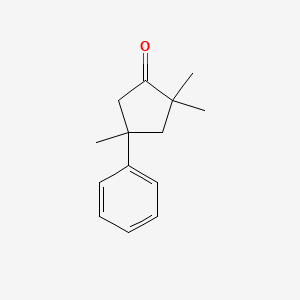
2-(2-((5,6-Dimethyl-3-(3-(sulphonatooxy)propyl)-3H-benzothiazol-2-ylidene)methyl)-1-butenyl)-1-ethylnaphtho(1,2-d)thiazolium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt is a complex organic compound with a unique structure that combines naphthalene, thiazole, and benzothiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole intermediate, followed by the introduction of the naphthalene and thiazole groups. The final step involves the formation of the inner salt through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
科学的研究の応用
Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt has several scientific research applications:
Chemistry: Used as a dye or pigment due to its vibrant color and stability.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Benzothiazolium salts: Share the benzothiazole moiety but lack the naphthalene group.
Naphthothiazolium salts: Similar structure but with variations in the substituents on the thiazole ring.
Uniqueness
Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt is unique due to its combination of naphthalene, thiazole, and benzothiazole moieties, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
特性
CAS番号 |
83721-33-9 |
|---|---|
分子式 |
C30H32N2O4S3 |
分子量 |
580.8 g/mol |
IUPAC名 |
3-[(2Z)-2-[(2Z)-2-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propyl sulfate |
InChI |
InChI=1S/C30H32N2O4S3/c1-5-22(18-28-31(6-2)30-24-11-8-7-10-23(24)12-13-26(30)37-28)19-29-32(14-9-15-36-39(33,34)35)25-16-20(3)21(4)17-27(25)38-29/h7-8,10-13,16-19H,5-6,9,14-15H2,1-4H3 |
InChIキー |
YPAKGQWVNWDBAZ-UHFFFAOYSA-N |
異性体SMILES |
CC/C(=C/C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)/C=C\4/N(C5=C(S4)C=C(C(=C5)C)C)CCCOS(=O)(=O)[O-] |
正規SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)C=C4N(C5=C(S4)C=C(C(=C5)C)C)CCCOS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)

![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
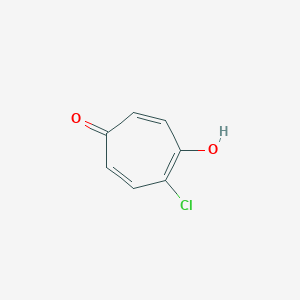
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
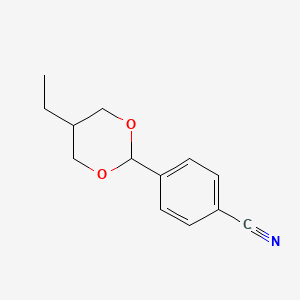
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)
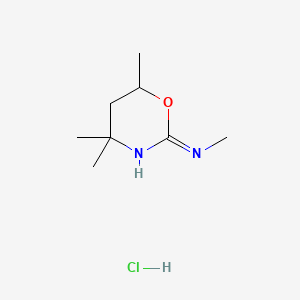
![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)

